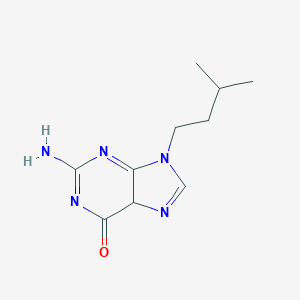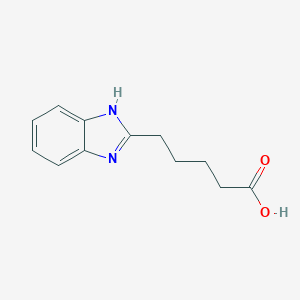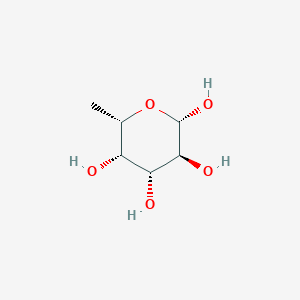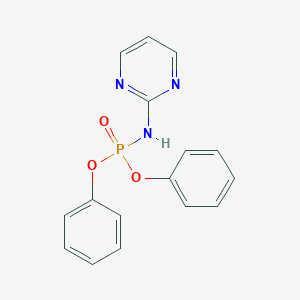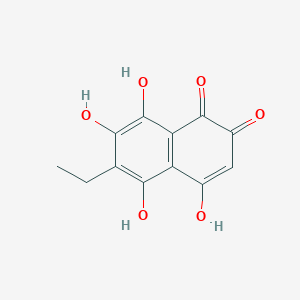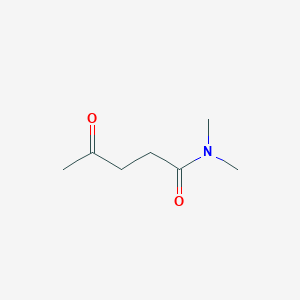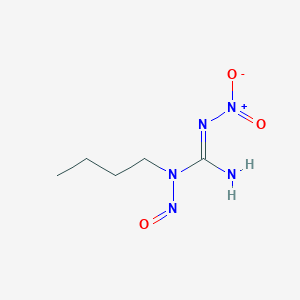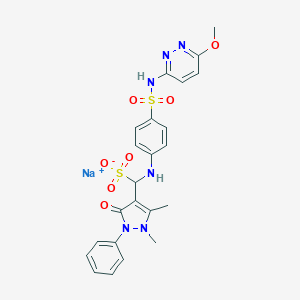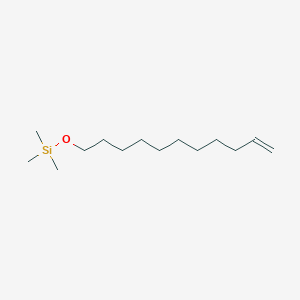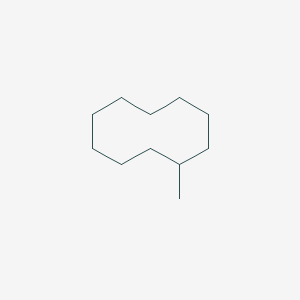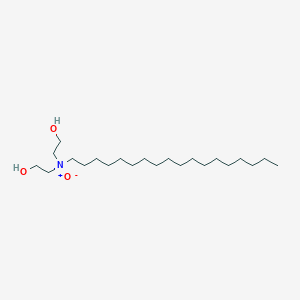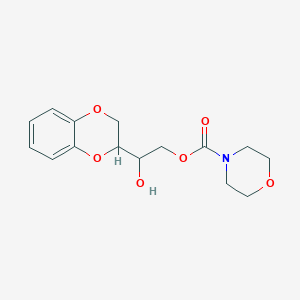
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BDMC and has been studied extensively due to its unique properties. In
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BDMC has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. BDMC has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective against various cancer cell lines and animal models. However, there are also some limitations to its use. BDMC is not very soluble in water, which can make it difficult to work with in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of BDMC. One area of research is the development of more efficient synthesis methods for BDMC. Another area of research is the study of BDMC's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more effective delivery methods for BDMC could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, BDMC is a chemical compound with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its potential applications in other diseases.
Métodos De Síntesis
BDMC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(2-hydroxyethyl) morpholine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then treated with sodium hydroxide and 1,4-benzoquinone to yield BDMC. Other methods involve the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
BDMC has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has been found to be effective against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
Número CAS |
13887-56-4 |
|---|---|
Nombre del producto |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate |
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19NO6/c17-11(9-21-15(18)16-5-7-19-8-6-16)14-10-20-12-3-1-2-4-13(12)22-14/h1-4,11,14,17H,5-10H2 |
Clave InChI |
BXAMNJMZOGPUMG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
SMILES canónico |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
Sinónimos |
4-Morpholinecarboxylic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



